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molecular formula C11H7N5O2S B8744431 3-(4-Nitrophenyl)isothiazolo[5,4-d]pyrimidin-4-amine CAS No. 605660-65-9

3-(4-Nitrophenyl)isothiazolo[5,4-d]pyrimidin-4-amine

Cat. No. B8744431
M. Wt: 273.27 g/mol
InChI Key: NLTHLQDBLKQFCG-UHFFFAOYSA-N
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Patent
US07560552B2

Procedure details

A mixture of Example 96E (200 mg) in formamide (5 mL) in a capped vial was heated to 210° C. in a Smith microwave oven at 300W for 25 minutes, poured into water, and filtered. The filter cake was dried to provide 2.02 g (84% yield) of the desired product. MS(ESI(+)) m/e 274 (M+H)+.
Name
mixture
Quantity
200 mg
Type
reactant
Reaction Step One
[Compound]
Name
300W
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
84%

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[S:6][N:5]=[C:4]([C:7]2[CH:12]=[CH:11][C:10]([N+:13]([O-:15])=O)=[CH:9][CH:8]=2)[C:3]=1[C:16]#[N:17].[OH2:18].[CH:19]([NH2:21])=O>>[N+:13]([C:10]1[CH:9]=[CH:8][C:7]([C:4]2[C:3]3[C:2](=[N:1][CH:19]=[N:21][C:16]=3[NH2:17])[S:6][N:5]=2)=[CH:12][CH:11]=1)([O-:15])=[O:18]

Inputs

Step One
Name
mixture
Quantity
200 mg
Type
reactant
Smiles
NC1=C(C(=NS1)C1=CC=C(C=C1)[N+](=O)[O-])C#N
Name
300W
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
5 mL
Type
reactant
Smiles
C(=O)N
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
The filter cake was dried

Outcomes

Product
Name
Type
product
Smiles
[N+](=O)([O-])C1=CC=C(C=C1)C1=NSC2=NC=NC(=C21)N
Measurements
Type Value Analysis
AMOUNT: MASS 2.02 g
YIELD: PERCENTYIELD 84%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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